1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
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Overview
Description
The compound “1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
Different methods have been developed to synthesize these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . For instance, Pismataro et al. developed efficient one-step procedures for the synthesis of similar compounds using acetic acid, ethanol, or DMF at 135 °C .Molecular Structure Analysis
The TP heterocycle is an aza-analog of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Scientific Research Applications
Antibacterial Applications
Compounds containing 1,2,4-triazole moieties, such as "1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone", have shown promise in combating antibiotic-resistant Staphylococcus aureus strains. These compounds act as potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein, exhibiting broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Sedative-Hypnotic Applications
Zaleplon, a non-benzodiazepine sedative-hypnotic, structurally related to the mentioned compound, has been used for the short-term treatment of insomnia. It demonstrates benzodiazepine-like sedative effects with a lower risk of tolerance and dependence, making it an attractive option for insomnia treatment (Heydorn, 2000).
Chemosensory Applications
Compounds with pyrimidine derivatives, including those structurally related to "this compound", serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. They have found applications as optical sensors for detecting various analytes, showcasing high selectivity and sensitivity (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[1,5-a]pyrimidines, have been reported to inhibit certain enzymes
Mode of Action
It’s known that similar compounds can bind to their targets and inhibit their activity . This interaction can lead to changes in the function of the target, which can have downstream effects on cellular processes.
Biochemical Pathways
Related compounds have been shown to affect various pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes.
Pharmacokinetics
A related compound was found to have good oral bioavailability
Result of Action
Related compounds have been shown to have various biological effects, such as antiproliferative activities against cancer cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence the compound’s efficacy .
Future Directions
The TP heterocycle has found numerous applications in medicinal chemistry . Its various bioactivities and structural similarity to some natural compounds such as purine render TP as promising bicyclic systems to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a TP skeleton may be of major biological importance to achieve the desired goal .
Properties
IUPAC Name |
1-(7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-12(10(2)19)8-15-14-16-13(17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMRLISNYLEXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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